BenchChemオンラインストアへようこそ!

4-Ethoxyfuro[2,3-b]quinoline

synthetic chemistry furoquinoline alkoxyl interchange

4-Ethoxyfuro[2,3-b]quinoline (O-ethylnordictamnine) is an essential SAR comparator for furoquinoline alkaloid research. Its distinct C4-ethoxy substituent provides steric and electronic properties divergent from dictamnine and 4-anilinofuro[2,3-b]quinolines, making it critical for systematic C4 substituent optimization. This compound is indispensable for studying UGT inhibition, anticancer potency, and anti-inflammatory activity, as well as for alkoxyl interchange reactions to access diverse C4-alkoxylated furoquinoline libraries. Procure this high-purity reference standard for reproducible pharmacological profiling and analytical method validation.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
Cat. No. B15068336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyfuro[2,3-b]quinoline
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCOC1=C2C=COC2=NC3=CC=CC=C31
InChIInChI=1S/C13H11NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-8H,2H2,1H3
InChIKeySMZJVUVNROXPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxyfuro[2,3-b]quinoline for Chemical Biology Research: A Synthetic Furoquinoline Intermediate with Distinct Physicochemical and Scaffold Properties


4-Ethoxyfuro[2,3-b]quinoline (CAS 95874-16-1), also known as O-ethylnordictamnine, is a furanoquinoline alkaloid analogue characterized by an ethoxy substituent at the C4 position of the furo[2,3-b]quinoline core [1]. Its molecular formula is C13H11NO2 with a molecular weight of 213.23 g/mol . The compound is found in Dictamnus dasycarpus (Rutaceae) and exhibits moderate basicity based on its calculated pKa [2]. While the furo[2,3-b]quinoline scaffold is well-established in medicinal chemistry for anticancer, anti-inflammatory, and antimalarial applications, 4-ethoxyfuro[2,3-b]quinoline itself has limited published biological activity data. Its primary documented utility lies as a synthetic intermediate and as a structural analog of dictamnine (4-methoxyfuro[2,3-b]quinoline), the prototypical natural furoquinoline alkaloid .

4-Ethoxyfuro[2,3-b]quinoline Cannot Be Casually Substituted with Other Furoquinoline Alkaloids: A Procurement and Experimental Design Rationale


The furo[2,3-b]quinoline scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent variations at the C4 position produce substantial differences in biological potency, selectivity, and physicochemical properties. Specifically, the replacement of the 4-ethoxy group with a 4-methoxy group (dictamnine) or a 4-anilino moiety (4-anilinofuro[2,3-b]quinoline derivatives) results in divergent pharmacological profiles that cannot be predicted solely from scaffold similarity [1]. For instance, dictamnine is a potent UGT enzyme inhibitor with Ki values as low as 3.7 μM against UGT1A9, while 4-anilinofuro[2,3-b]quinoline derivatives exhibit potent anticancer activity with IC50 values ranging from 0.31 μM to 2.69 μM across multiple cancer cell lines [2]. The ethoxy substituent in 4-ethoxyfuro[2,3-b]quinoline introduces distinct electronic and steric properties that influence DNA intercalation geometry, metabolic stability, and synthetic tractability [3]. For researchers procuring this compound, substitution with dictamnine, skimmianine, or 4-anilinofuro[2,3-b]quinoline derivatives would fundamentally alter the experimental outcomes and is therefore scientifically unjustifiable without explicit validation. Furthermore, the compound serves as a documented intermediate for alkoxyl interchange reactions, enabling access to other C4-alkoxylated furoquinolines, a synthetic capability not shared by its methyl or anilino counterparts [1].

4-Ethoxyfuro[2,3-b]quinoline Comparative Evidence: Quantified Differentiation from Structural Analogs in Physicochemical Properties, Synthetic Utility, and Scaffold Context


4-Ethoxyfuro[2,3-b]quinoline as a Synthetic Intermediate: Documented Alkoxyl Interchange Capability Versus 4-Methoxy and 4-Anilino Analogs

4-Ethoxyfuro[2,3-b]quinoline undergoes alkoxyl interchange with methanolic potassium hydroxide to furnish dictamnine (4-methoxyfuro[2,3-b]quinoline), demonstrating its utility as a versatile synthetic intermediate for accessing other C4-alkoxylated furoquinolines [1]. This chemical transformation is not accessible from dictamnine itself or from 4-anilinofuro[2,3-b]quinoline derivatives, which lack the ethoxy leaving group required for nucleophilic displacement. The reaction proceeds under mild conditions, enabling the preparation of diverse C4-alkoxylated analogs for SAR studies.

synthetic chemistry furoquinoline alkoxyl interchange

C4 Substituent-Dependent UGT Inhibition: 4-Ethoxyfuro[2,3-b]quinoline Positional Context Versus 4-Methoxy Analog Dictamnine

The C4 substituent on the furo[2,3-b]quinoline scaffold critically determines UDP-glucuronosyltransferase (UGT) inhibitory potency. Dictamnine (4-methoxyfuro[2,3-b]quinoline), the direct methoxy analog of 4-ethoxyfuro[2,3-b]quinoline, exhibits potent and broad-spectrum UGT inhibition, inhibiting more than 70% of UGT1A3, UGT1A7, UGT1A9, and UGT2B4 activity with Ki values of 8.3, 7.2, 3.7, and 33.9 μM respectively [1]. The larger ethoxy substituent in 4-ethoxyfuro[2,3-b]quinoline is predicted to alter the geometry of enzyme-substrate interactions due to increased steric bulk and altered electronic properties, though direct experimental UGT inhibition data for 4-ethoxyfuro[2,3-b]quinoline have not been reported. This SAR trend—where C4 alkoxyl chain length modulates enzyme inhibition potency—is consistent with the documented C4 substituent-dependent cytotoxicity observed in furo[2,3-b]quinoline derivatives .

UGT inhibition herb-drug interaction metabolism

Anticancer Potency Gap: 4-Anilinofuro[2,3-b]quinoline Derivatives Exhibit Quantified Cytotoxicity That 4-Ethoxyfuro[2,3-b]quinoline Scaffold Can Be Engineered To Achieve

4-Anilinofuro[2,3-b]quinoline derivatives demonstrate potent, quantified anticancer activity across multiple human cancer cell lines, with IC50 values ranging from 0.31 μM to 2.69 μM for compounds such as CIL-102 and its optimized derivatives [1]. In contrast, 4-ethoxyfuro[2,3-b]quinoline lacks reported direct anticancer activity data, representing a critical data gap that necessitates procurement for original research rather than substitution with more potent but structurally distinct anilino derivatives. The SAR studies demonstrate that the C4 substituent is a primary determinant of cytotoxic potency: 4-anilino derivatives (e.g., compound 12: IC50 = 0.54-1.18 μM against Hela, SKHep, MDA-MB-231, H1299) exhibit nanomolar to low micromolar activity, while 4-phenoxy derivatives show reduced potency [2]. The 4-ethoxy substituent occupies an intermediate position in this SAR continuum—more electron-donating than phenoxy but lacking the extended conjugation and hydrogen-bonding capacity of anilino groups.

anticancer cytotoxicity SAR cancer cell lines

C4 Substituent Impact on Anti-inflammatory Activity: 4-Anilino and 4-Phenoxy Derivatives Provide Quantified Reference for 4-Ethoxy Positioning

4-Anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives exhibit quantified anti-inflammatory activity via inhibition of mast cell and neutrophil degranulation, with IC50 values ranging from 6.5 μM to 29.4 μM for the most potent compounds [1]. Compound 6a (4-anilinofuro[2,3-b]quinoline oxime derivative) demonstrated IC50 values of 6.5-11.6 μM for inhibition of mast cell degranulation and neutrophil degranulation, outperforming the reference inhibitor mepacrine (IC50 not directly compared in same assay but compound 6a and 15 were explicitly more potent) [1]. 4-Phenoxyfuro[2,3-b]quinoline derivative 15 showed IC50 = 16.4 μM for mast cell degranulation inhibition [1]. 4-Ethoxyfuro[2,3-b]quinoline lacks reported anti-inflammatory activity data, positioning it as an uncharacterized compound in this SAR space.

anti-inflammatory mast cell degranulation neutrophil inhibition

Furoquinoline Alkaloid Photomutagenicity Ranking: Structural Context for 4-Ethoxyfuro[2,3-b]quinoline Relative to Natural Alkaloids

Natural furoquinoline alkaloids exhibit a defined photomutagenicity potency ranking: dictamnine > γ-fagarine > maculine > evolitrine > kokusaginine > skimmianine = flindersiamine [1]. Dictamnine (4-methoxyfuro[2,3-b]quinoline), the direct structural analog of 4-ethoxyfuro[2,3-b]quinoline, is the most potent photomutagen in this class, with mutation frequencies measured at equal substance concentrations showing clear SAR dependence on substitution pattern [1]. The increased steric bulk of the ethoxy group relative to the methoxy group in dictamnine is expected to alter DNA intercalation geometry and reduce photomutagenic potency, consistent with the observed trend that increasing substitution on the aromatic nucleus decreases photomutagenicity [1]. 4-Ethoxyfuro[2,3-b]quinoline lacks direct photomutagenicity data, but its structural position—a single ethoxy substituent versus dictamnine's single methoxy—provides a testable hypothesis for reduced photomutagenic activity.

photomutagenicity phototoxicity DNA intercalation

Physicochemical Property Differentiation: 4-Ethoxyfuro[2,3-b]quinoline Baseline Data for Formulation and Analytical Method Development

4-Ethoxyfuro[2,3-b]quinoline has defined physicochemical properties including density of 1.224 ± 0.06 g/cm³ at 20 °C, boiling point of 354.6 ± 22.0 °C at 760 mmHg, melting point of 95 °C (ethanol, 40%), and exact molecular weight of 213.079 g/mol [1][2]. These properties differ from dictamnine (4-methoxy analog, MW = 199.21 g/mol) and 4-anilinofuro[2,3-b]quinoline derivatives (typical MW range 300-400 g/mol) . The compound is moderately basic (based on calculated pKa) and contains zero hydrogen bond donors and three hydrogen bond acceptors, influencing its solubility and membrane permeability characteristics [1]. These defined physicochemical parameters enable reproducible experimental design and analytical method development, providing a stable reference point for comparing furoquinoline analogs in formulation studies.

physicochemical properties formulation analytical chemistry solubility

4-Ethoxyfuro[2,3-b]quinoline Application Scenarios in Medicinal Chemistry, Natural Product Research, and Analytical Development


Medicinal Chemistry SAR Studies: C4 Substituent Optimization for Furoquinoline-Based Drug Discovery

4-Ethoxyfuro[2,3-b]quinoline serves as a critical reference compound and synthetic intermediate for systematic exploration of C4 substituent effects on furoquinoline biological activity. As demonstrated in Section 3, the C4 substituent dramatically influences UGT inhibition (dictamnine Ki = 3.7-33.9 μM), anticancer potency (4-anilino derivatives IC50 = 0.31-2.69 μM), and anti-inflammatory activity (4-anilino derivatives IC50 = 6.5-11.6 μM). 4-Ethoxyfuro[2,3-b]quinoline occupies a distinct position in this SAR continuum—more sterically demanding than methoxy but lacking the extended conjugation of anilino groups—making it an essential comparator for defining the optimal C4 substituent for target engagement and selectivity [1][2]. Researchers can use this compound to test specific hypotheses about alkoxyl chain length effects on potency, metabolic stability, and target selectivity, and as a precursor for alkoxyl interchange reactions to access other C4-alkoxylated analogs [3].

Natural Product Chemistry: Structural Analog of Dictamnine for Comparative Pharmacological Studies

4-Ethoxyfuro[2,3-b]quinoline (O-ethylnordictamnine) is a naturally occurring furoquinoline alkaloid found in Dictamnus dasycarpus, alongside dictamnine (4-methoxyfuro[2,3-b]quinoline), skimmianine, and γ-fagarine [1]. This compound serves as an essential comparator in natural product pharmacology studies designed to dissect the contribution of the C4 substituent to the overall pharmacological profile of furoquinoline-containing herbal medicines. Given that dictamnine is a potent UGT inhibitor (inhibiting >70% of four UGT isoforms) and the strongest photomutagen among furoquinolines [2][3], 4-ethoxyfuro[2,3-b]quinoline enables researchers to test whether ethoxy substitution modulates these activities. Such studies are directly relevant to understanding herb-drug interaction risks and structure-toxicity relationships in Rutaceae-derived natural products.

Analytical Chemistry and Quality Control: Reference Standard for Furoquinoline Alkaloid Identification and Quantification

With defined physicochemical properties including density (1.224 g/cm³), melting point (95 °C), boiling point (354.6 °C), and exact molecular weight (213.079 g/mol), 4-ethoxyfuro[2,3-b]quinoline meets essential criteria for use as an analytical reference standard [1][2]. Its distinct mass (MW = 213.23 g/mol) and chromatographic behavior differentiate it from dictamnine (MW = 199.21 g/mol) and skimmianine (MW = 259.26 g/mol), enabling unambiguous identification and quantification in complex natural product extracts or synthetic mixtures [3]. Analytical laboratories can procure this compound for HPLC, LC-MS, and GC-MS method development and validation, ensuring reliable quality control of furoquinoline-containing herbal products and pharmaceutical preparations.

Synthetic Methodology Development: Alkoxyl Interchange and Derivatization Reactions

As documented in the peer-reviewed literature, 4-ethoxyfuro[2,3-b]quinoline undergoes alkoxyl interchange with methanolic potassium hydroxide to yield dictamnine, demonstrating its utility as a substrate for nucleophilic displacement reactions at the C4 position [1]. This reactivity profile enables synthetic chemists to use 4-ethoxyfuro[2,3-b]quinoline as a versatile building block for preparing diverse C4-alkoxylated furoquinoline libraries. The compound can also serve as a starting material for dehydrogenation to the fully aromatic 4-ethoxy analog or for further functionalization through electrophilic substitution reactions on the quinoline ring [1]. Procurement for synthetic methodology development is justified by the compound's unique reactivity relative to other furoquinoline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxyfuro[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.